Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound, with its unique bromine and ester functional groups, is of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-imidazole-5-carboxylic acid with propylamine, followed by esterification with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Substituted imidazoles.
Ester hydrolysis: 4-bromo-2-propyl-1H-imidazole-5-carboxylic acid.
Oxidation: Imidazole N-oxides.
Reduction: Dehalogenated imidazoles.
Scientific Research Applications
Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but different substitution pattern.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propyl group at the 2-position and the ester group at the 5-position differentiates it from other imidazole derivatives, making it a valuable compound for targeted synthetic and medicinal applications.
Properties
IUPAC Name |
methyl 5-bromo-2-propyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-5-10-6(7(9)11-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMHTLYPLWELNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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